4-Fluoro-2-(2,2-difluoroethoxy)phenol
Description
Significance of Fluorine in Chemical Sciences
This enhanced stability is a key reason why organofluorine compounds have become integral to modern science. It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. acs.orgnih.gov The strategic placement of fluorine can alter a molecule's lipophilicity, basicity, and binding affinity to protein targets, making it a crucial tool for medicinal chemists in drug design and optimization. acs.orgresearchgate.net For instance, replacing hydrogen with fluorine can protect drugs from degradation by metabolic enzymes, thereby extending their therapeutic effect. chemicalbook.com Beyond medicine, fluorinated compounds are vital in materials science, leading to the development of high-performance polymers like Teflon, as well as liquid crystals, surfactants, and solvents. acs.orgchemicalbook.com Furthermore, the radioactive isotope ¹⁸F is a cornerstone of Positron Emission Tomography (PET) imaging, a critical diagnostic tool in oncology. acs.org
Overview of Fluorinated Aryl Ethers and Their Structural Motifs
Fluorinated aryl ethers represent a significant class of organofluorine compounds, characterized by an ether linkage (-O-) connecting a fluorinated aromatic ring to another organic substituent. The introduction of fluorine atoms to the aryl ring or the alkyl ether side chain creates diverse structural motifs with tailored properties. These motifs are of high interest in medicinal chemistry and materials science.
The synthesis of these compounds can be challenging. Common strategies include the Williamson ether synthesis, where a phenoxide reacts with a fluoroalkyl halide, or the nucleophilic aromatic substitution (SNAr) on highly activated fluoroarenes. acs.org More advanced methods involve the reaction of phenols with "gem-difluorocarbene precursors" or the use of transition-metal-catalyzed cross-coupling reactions. nih.gov For example, aryl α,α-difluoroethyl ethers have been synthesized from the reaction of phenols with 2-chloro-1,1-difluoroethene, showcasing methods to introduce partially fluorinated alkyl chains. numberanalytics.com The properties of these ethers, particularly their lipophilicity, are complex. While monofluorination of an alkyl group tends to decrease lipophilicity (increase polarity), polyfluoroalkyl groups often increase it. numberanalytics.comksu.edu.sa This modulation of physicochemical parameters is a key advantage in designing bioactive molecules.
Contextualization of 4-Fluoro-2-(2,2-difluoroethoxy)phenol within Contemporary Organic Chemistry Research
The compound 4-Fluoro-2-(2,2-difluoroethoxy)phenol is a specific example of a substituted, fluorinated aryl ether. Its structure combines three key motifs: a phenol (B47542) base, a fluorine atom on the aromatic ring at the para-position (position 4), and a difluoroethoxy group at the ortho-position (position 2). While detailed research findings on this exact molecule are not widely available in public literature, its structure places it firmly within a class of compounds of significant interest in contemporary organic synthesis.
The starting framework, 2,4-difluorophenol (B48109), is a known reagent used in the synthesis of fluorinated fluorescent dyes and other complex molecules. sigmaaldrich.comnih.gov The introduction of a difluoroethoxy group (-OCH₂CF₂H) in place of the fluorine at position 2 introduces a partially fluorinated side chain. This modification is a common strategy in medicinal chemistry to fine-tune a molecule's properties. The difluoroethoxy group can alter the compound's acidity, lipophilicity, and conformational preferences, which are critical for its interaction with biological systems. The synthesis of such a molecule would likely involve the etherification of 2,4-difluorophenol with a suitable 2,2-difluoroethylating agent. Given the reactivity of phenols, particularly those activated by halogen substituents, this compound serves as a representative target for exploring new synthetic methodologies in organofluorine chemistry. libretexts.orgchemistnotes.com Its potential utility lies in its role as a building block for more complex pharmaceuticals or agrochemicals, where the unique combination of ring and side-chain fluorination could impart desirable metabolic stability and bioactivity.
Data Tables
The following tables provide data on related compounds to offer context for the likely properties of 4-Fluoro-2-(2,2-difluoroethoxy)phenol and general synthetic methods.
Table 1: Physicochemical Properties of Structurally Related Phenols
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| 4-Fluoro-2-methoxyphenol | C₇H₇FO₂ | 142.13 | 195 | 1.247 |
| 2,4-Difluorophenol | C₆H₄F₂O | 130.09 | 52-53 (at 19 mmHg) | 1.362 |
| 4-Fluorophenol (B42351) | C₆H₅FO | 112.10 | 185 | 1.268 |
| 2-(2,2,2-Trifluoroethoxy)phenol | C₈H₇F₃O₂ | 192.14 | N/A | N/A |
Table 2: General Synthetic Approaches for Aryl Fluoroalkyl Ethers
| Reaction Type | Description | Starting Materials | General Conditions |
| Williamson Ether Synthesis | A phenoxide displaces a halide from a fluoroalkyl halide. | Phenol, Fluoroalkyl halide | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) |
| Nucleophilic Aromatic Substitution (SNAr) | A nucleophile (e.g., alcohol) displaces a leaving group from an electron-deficient aromatic ring. | Activated Fluoroarene, Alcohol | Base, High Temperatures |
| Reaction with Fluoroalkenes | Addition of a phenol to a fluoroalkene. | Phenol, Fluoroalkene | Base or Metal Catalyst |
| Deoxyfluorination | Conversion of a phenolic hydroxyl group to fluorine. | Phenol | Specialized fluorinating agents (e.g., SO₂F₂) |
This table summarizes general methods and is not an exhaustive list. acs.orgnih.gov
Properties
Molecular Formula |
C8H7F3O2 |
|---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
2-(2,2-difluoroethoxy)-4-fluorophenol |
InChI |
InChI=1S/C8H7F3O2/c9-5-1-2-6(12)7(3-5)13-4-8(10)11/h1-3,8,12H,4H2 |
InChI Key |
GWXRKQSNGWZDRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoro 2 2,2 Difluoroethoxy Phenol and Analogues
Strategies for Phenol (B47542) Derivatization with Fluoroethoxy Moieties
The introduction of a fluoroethoxy group onto a phenolic scaffold can be achieved through various synthetic strategies. These methods primarily revolve around the formation of an ether linkage between the phenolic hydroxyl group and a fluoroalkyl source.
Etherification Reactions: Mechanistic Insights and Optimization
Etherification reactions are the most common methods for synthesizing aryl fluoroalkyl ethers. The choice of reagents and reaction conditions is crucial for achieving high yields and selectivity.
The Williamson ether synthesis is a classical and widely used method for preparing ethers, including those with fluoroalkyl groups. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a fluoroalkyl electrophile in an SN2 reaction. nih.govresearchgate.net
Mechanism and Optimization:
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The key to a successful Williamson ether synthesis is the selection of appropriate starting materials and reaction conditions. For the synthesis of compounds like 4-Fluoro-2-(2,2-difluoroethoxy)phenol, 4-fluorophenol (B42351) would be deprotonated using a suitable base to form the corresponding phenoxide. This phenoxide would then react with a 2,2-difluoroethyl halide or a related electrophile.
Several factors influence the efficiency of the Williamson ether synthesis:
Base: The choice of base is critical for the complete deprotonation of the phenol without causing unwanted side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). For phenols, weaker bases like K₂CO₃ are often sufficient. nih.gov
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) are typically used to dissolve the reactants and facilitate the SN2 reaction. nih.gov
Leaving Group: The efficiency of the displacement reaction depends on the nature of the leaving group on the fluoroalkyl electrophile. Iodides are generally the best leaving groups, followed by bromides and chlorides. researchgate.net
Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions like elimination.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 4-Fluorophenol | 1-bromo-2,2-difluoroethane | K₂CO₃ | DMF | 4-Fluoro-2-(2,2-difluoroethoxy)phenol |
| 4-Fluorophenol | 1-iodo-2,2-difluoroethane | Cs₂CO₃ | Acetonitrile | 4-Fluoro-2-(2,2-difluoroethoxy)phenol |
An alternative to the Williamson ether synthesis is the organocatalytic hydrophenolation of gem-difluoroalkenes. This method offers a "fluorine-retentive" approach to synthesize β,β-difluorophenethyl aryl ethers. google.com The reaction involves the addition of a phenol across the double bond of a gem-difluoroalkene, catalyzed by a weak organic base. google.comfinechem-mirea.ru
This strategy provides a convergent synthesis where the desired products are formed in moderate to good yields. finechem-mirea.ru The use of an organocatalyst avoids the need for harsh reaction conditions often associated with other methods. finechem-mirea.ru
Optimization of Hydrophenolation:
| Catalyst | Solvent | Temperature (°C) | Yield of 3 | Selectivity (3:4) |
| TMG | 1,2-DCE | 80 | 0% | - |
| TMG | Toluene | 110 | 15% | 4:1 |
| DBU | Toluene | 110 | 45% | 7:1 |
| TBD | Toluene | 110 | 60% | 8:1 |
| TBD | Toluene | 130 | 75% | 8:1 |
| Data adapted from a study on the hydrophenolation of gem-difluoroalkenes. finechem-mirea.ru 3 represents the desired β,β-difluorophenethyl aryl ether and 4 represents the α-monofluorovinyl ether side product. |
The development of stereoselective methods for the synthesis of chiral fluoroalkoxy-substituted aromatic compounds is an area of growing interest. While direct examples for the enantioselective synthesis of 4-Fluoro-2-(2,2-difluoroethoxy)phenol are not prevalent in the literature, the principles of asymmetric catalysis can be applied.
Chiral phase-transfer catalysts (PTCs) have been successfully employed in the asymmetric alkylation of phenols. google.com These catalysts, often derived from cinchona alkaloids or chiral binaphthyl scaffolds, can create a chiral environment around the phenoxide and the electrophile, leading to the preferential formation of one enantiomer. google.com The design of these catalysts often incorporates hydrogen-bonding motifs to enhance stereocontrol.
Another approach involves the use of chiral ligands in metal-catalyzed etherification reactions. While less common for simple etherifications, this strategy is well-established for other types of asymmetric bond formation and could potentially be adapted for the synthesis of chiral fluoroalkoxy ethers.
Introduction of Fluorine Atoms onto Phenolic Scaffolds
In addition to forming the ether linkage, another key synthetic consideration is the presence of the fluorine atom on the phenolic ring. This can be achieved either by starting with a pre-fluorinated phenol or by introducing the fluorine atom at a later stage.
Direct electrophilic fluorination of phenols offers a route to introduce a fluorine atom onto the aromatic ring. A variety of electrophilic fluorinating reagents are available, with N-F reagents being particularly common due to their relative stability and safety. nih.gov
Reagents such as Selectfluor® (F-TEDA-BF₄) are powerful electrophilic fluorinating agents capable of fluorinating electron-rich aromatic compounds like phenols. nih.gov The regioselectivity of the fluorination (ortho vs. para) can be influenced by the substituents already present on the phenol ring and the reaction conditions. For a phenol with a substituent at the 2-position, fluorination is likely to occur at the para-position (position 4).
The reaction mechanism is believed to be an electrophilic aromatic substitution. The choice of solvent and the presence of additives can significantly impact the outcome of the reaction.
Fluorination of Precursors and Subsequent Transformation
A common strategy in the synthesis of fluorinated aromatics involves the early introduction of a fluorine atom onto a precursor molecule, which is then subjected to further chemical changes. For compounds like 4-fluorophenol, a key structural component of the target molecule, several pathways exist. Direct fluorination of phenol with elemental fluorine is one method, though it is often difficult to control and scale up, typically resulting in a mixture of 2- and 4-isomers cas.cz.
A more controlled, two-step procedure involves the oxidative fluorination of 4-tert-butylphenols using reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) and a fluoride (B91410) source cas.cz. This forms a 4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-one intermediate, which then undergoes an acid-catalyzed aromatization to yield the 4-fluorophenol cas.cz. However, this method's success is contingent on the absence of coordinating groups at the 2-position of the phenol cas.cz.
Another established route is the diazotization of 4-fluoroaniline (B128567) in aqueous sulfuric acid cas.cz. This aniline (B41778) precursor is typically derived from 1-fluoro-4-nitrobenzene, which itself can be produced by nitrating fluorobenzene (B45895) or through a halogen exchange (Halex) process on 4-chloronitrobenzene cas.cz. It is noteworthy that the direct synthesis of 4-fluorophenol from 4-aminophenol (B1666318) via a standard Balz–Schiemann reaction in anhydrous hydrogen fluoride is often unsuccessful due to the formation of numerous side-products cas.cz.
Multistep Synthesis Pathways for 4-Fluoro-2-(2,2-difluoroethoxy)phenol
Constructing the final 4-Fluoro-2-(2,2-difluoroethoxy)phenol molecule necessitates a multi-step approach that combines the formation of the fluorophenol core with the introduction of the 2,2-difluoroethoxy side chain.
Synthesis from Nitroaromatic Precursors via Reduction and Diazotization
Nitroaromatic compounds are versatile and widely used precursors in the synthesis of many industrial chemicals, including dyes, polymers, and explosives nih.gov. Their utility stems from the reactivity of the nitro group, which can be readily transformed into other functional groups nih.gov.
A plausible synthetic pathway for the target molecule begins with a suitable nitroaromatic precursor, such as 2-chloro-4-fluoro-1-nitrobenzene or 2,4-difluoro-1-nitrobenzene. The synthesis of a related compound, 2-(2,2,2-trifluoroethoxy)phenol, provides a clear template for this methodology google.comgoogle.com. The first step typically involves the etherification of the nitroaromatic compound, where the 2,2-difluoroethoxy group is introduced. This is followed by the reduction of the nitro group to an aniline. The resulting aniline derivative then undergoes a diazotization reaction, where the amino group is converted into a diazonium salt using an acid like sulfuric acid and a nitrite (B80452) source google.comgoogle.com. The final step is the hydrolysis of the diazonium salt, which replaces the diazonium group with a hydroxyl group, yielding the desired phenol google.comgoogle.com. The reaction temperatures for diazotization are typically kept low (-20 to 50 °C), while the subsequent hydrolysis (hydroxyl-de-diazotization) is performed at elevated temperatures (0 to 100 °C) google.com.
Incorporation of 2,2-Difluoroethanol (B47519) and Derivatives as Building Blocks
The 2,2-difluoroethoxy moiety is a crucial component of the target molecule. 2,2-Difluoroethanol serves as a key building block for introducing this group guidechem.comlecronchem.com. It is a versatile chemical intermediate used in the synthesis of pharmaceuticals and fluoropolymers thermofisher.comfishersci.com. Due to the two fluorine atoms, 2,2-difluoroethanol exhibits strong electrophilicity and can participate in various substitution reactions guidechem.com.
The most common method for attaching this group to a phenol is through a Williamson ether synthesis. In this reaction, a phenol precursor (e.g., 4-fluoro-2-nitrophenol) is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic derivative of 2,2-difluoroethanol, such as 2,2-difluoroethyl tosylate or bromide.
An alternative approach for the difluoromethylation of phenols involves the use of a difluorocarbene reagent cas.cn. For instance, 2-chloro-2,2-difluoroacetophenone (B1203941) can act as a difluorocarbene precursor. In the presence of a base like potassium hydroxide, it reacts with various phenol derivatives to produce aryl difluoromethyl ethers in good yields cas.cn. This method offers an alternative to traditional approaches that might use ozone-depleting substances cas.cn.
Utility of Substituted Benzenesulfonyl Chlorides as Intermediates
Substituted arylsulfonyl chlorides are important intermediates in organic synthesis, finding application in the production of pharmaceuticals, polymers, and herbicides fluorine1.ru. Fluorine-containing arylsulfonyl chlorides, in particular, are used to create compounds with high biological activity, including anticancer agents and treatments for cognitive disorders google.comfluorine1.ru.
In a multi-step synthesis, a benzenesulfonyl chloride could be used as a protecting group for the phenolic hydroxyl. For example, the hydroxyl group of a 4-fluorophenol precursor could be reacted with a benzenesulfonyl chloride to form a stable sulfonate ester. This protection allows for other chemical transformations, such as nitration or halogenation, to be performed on the aromatic ring with high regioselectivity. After these transformations are complete, the sulfonate protecting group can be cleaved under specific conditions to regenerate the free hydroxyl group, allowing for subsequent steps like etherification. This strategy provides a level of control that is essential when synthesizing complex, highly substituted aromatic compounds.
Novel Synthetic Approaches and Catalyst Systems
Modern synthetic chemistry has increasingly focused on the development of highly efficient catalytic systems to construct complex molecules, with a particular emphasis on forming carbon-fluorine bonds.
Transition Metal-Catalyzed Fluoroalkylation Reactions
Transition metal catalysis has emerged as a powerful tool for the introduction of fluoroalkyl groups onto aromatic rings under mild conditions nih.gov. Metals such as copper, palladium, and nickel are effective in catalyzing cross-coupling reactions to form difluoroalkylated arenes nih.gov. These methods often use readily available difluoroalkyl halides as the fluoroalkyl source, overcoming the limitations of traditional methods that may require harsh conditions or have a narrow substrate scope nih.gov.
Several catalytic modes have been developed, including nucleophilic, electrophilic, and radical difluoroalkylation, as well as metal-difluorocarbene coupling nih.gov. These reactions enable the difluoroalkylation of a wide variety of aryl halides and arylboron reagents nih.gov.
Another advanced strategy involves the transition metal-catalyzed functionalization of C-F bonds. For example, iridium-based catalysts, in cooperation with a fluorophilic activator, can catalyze the enantioselective desymmetrization of difluoromethylene groups through C-F bond activation escholarship.org. Similarly, rhodium(III) catalysts can achieve α-fluoroalkenylation of certain anilines with 2,2-difluorovinyl tosylates via a sequence of C-H bond activation, migratory insertion, and β-fluoride elimination, yielding monofluoroalkenes nih.gov. These cutting-edge techniques represent the forefront of fluoroorganic synthesis, offering novel pathways to complex fluorinated molecules.
| Catalytic System | Reaction Type | Substrates | Key Features | Ref. |
| Copper/Palladium/Nickel | Cross-Coupling Difluoroalkylation | Aryl halides, Arylboron reagents | Uses low-cost difluoroalkyl halides; multiple catalytic modes (nucleophilic, electrophilic, radical). | nih.gov |
| Iridium / Fluorophilic Activator | C-F Bond Activation / Desymmetrization | Allylic difluoromethylene groups | Enantioselective; involves oxidative addition of a C-F bond. | escholarship.org |
| Rhodium(III) | C-H Activation / Fluoroalkenylation | N-nitrosoanilines, 2,2-difluorovinyl tosylates | Proceeds via migratory insertion and β-fluoride elimination to form monofluoroalkenes. | nih.gov |
| Palladium | C-H Functionalization / Carbene Transfer | Indole heterocycles, Fluorinated diazoalkanes | Direct introduction of a 1-aryl-(2,2-difluorovinyl) group via β-fluoride elimination. | nih.gov |
Silver(I) Fluoride-Promoted Difluoroalkyl Ether Synthesis from Thionoesters
A significant advancement in the synthesis of difluoroalkyl ethers involves the use of silver(I) fluoride (AgF) to mediate the fluorodesulfurization of thionoesters. nih.govacs.org This method provides a mild and rapid pathway to produce difluoroalkyl ethers, overcoming the limitations of traditional methods that often rely on toxic and hazardous reagents with limited functional group compatibility. nih.gov The reaction is distinguished by its excellent functional group tolerance. nih.govresearchgate.net
The core of this methodology is the conversion of a thionoester functional group into a difluoroether. The process is believed to proceed through an oxocarbenium intermediate following the desulfurization of the thionoester by AgF. researchgate.net This reaction's efficacy is partly due to the high insolubility of silver(I) sulfide (B99878) (Ag₂S), which drives the reaction forward. acs.org
Research has demonstrated that simply stirring a solution of a thionoester with AgF in a solvent like acetonitrile (MeCN) at room temperature can yield the desired difluoroalkyl ether product. researchgate.net The reaction conditions are generally mild, though in some cases, moderate heating may be applied to improve yields or reaction rates. researchgate.net This method has also been adapted for the production of ¹⁸F-labelled difluoroalkyl ethers, highlighting its potential in the synthesis of radiotracers for applications such as positron emission tomography (PET). nih.govcardiff.ac.uk
The scope of the AgF-promoted fluorodesulfurization of thionoesters is broad, with various substrates undergoing successful conversion. The following table illustrates the reaction outcomes with different thionoester substrates.
Table 1: Scope of AgF-Promoted Difluorination of Thionoesters Reaction conditions: A solution of the thionoester (0.1 mmol) and AgF (0.3 mmol) in MeCN (1 mL) was stirred at room temperature for 30–90 min, unless otherwise noted. researchgate.net
| Thionoester Substrate | Product | Yield (%) | Notes |
|---|---|---|---|
| O-4-Fluorophenyl benzenecarbothioate | 4-Fluorophenyl difluoromethyl ether | 85 | - |
| O-Phenyl benzenecarbothioate | Difluoromethyl phenyl ether | 91 | - |
| O-4-Bromophenyl benzenecarbothioate | 4-Bromophenyl difluoromethyl ether | 78 | - |
| O-4-Chlorophenyl benzenecarbothioate | 4-Chlorophenyl difluoromethyl ether | 88 | - |
| O-Naphthalen-2-yl benzenecarbothioate | 2-Difluoromethoxy-naphthalene | 95 | Reaction at 80 °C for 90 min. researchgate.net |
Phase-Transfer Catalysis in Fluorinated Ether Synthesis
Phase-transfer catalysis (PTC) is a valuable technique for synthesizing fluorinated ethers, as it facilitates reactions between reactants located in different, immiscible phases (e.g., solid-liquid or liquid-liquid). acs.orgproquest.com This methodology is particularly appealing because it often avoids the need for harsh conditions or transition metals, aligning with more sustainable chemical practices. acs.orgillinois.edu A phase-transfer catalyst, typically a lipophilic ionic salt, transports a reactant from one phase (e.g., an aqueous phase containing a fluoride salt) to another (e.g., an organic phase containing the substrate), thereby enabling the reaction to proceed. illinois.edu
In the context of fluorinated ether synthesis, PTC can be used to promote nucleophilic substitution reactions. For instance, the synthesis of a fluorinated glycidyl (B131873) ether has been achieved using 3,3,2,2-tetrafluoropropanol and epichlorohydrin (B41342) with tetrabutylammonium (B224687) bromide (TBAB) serving as the phase-transfer catalyst. scientific.net Another class of effective phase-transfer catalysts for such transformations includes N,N'-dialkyl-4,13-diaza-18-crown-6 lariat (B8276320) ethers. acs.orgproquest.com These macrocyclic compounds can encapsulate cations like potassium, facilitating the transfer of the associated anion (e.g., fluoride) into the organic phase. acs.org
Studies have shown that these catalysts can exhibit higher activity under solid-liquid phase-transfer conditions compared to liquid-liquid conditions. acs.orgproquest.com The efficiency of these catalysts allows for their use in synthesizing complex molecules, and their design can be modified, for example, by adding perfluoroalkyl sidearms to improve catalytic activity. proquest.com
Table 2: Examples of Phase-Transfer Catalysis Systems for Fluorination
| Catalyst | Reactants | Reaction Type | Phase Conditions |
|---|---|---|---|
| Tetrabutylammonium bromide (TBAB) | 3,3,2,2-tetrafluoropropanol, Epichlorohydrin | Etherification | Not specified scientific.net |
| N,N'-Bis(1H,1H,2H,2H,3H,3H-perfluoroundecyl)-4,13-diaza-18-crown-6 | 1-Bromooctane, Potassium Iodide | Nucleophilic Substitution | Solid-Liquid acs.orgproquest.com |
| N,N'-Bis(1H,1H,2H,2H,3H,3H-perfluoroundecyl)-4,13-diaza-18-crown-6 | 2,4-Dinitrochlorobenzene, Potassium Fluoride | Aromatic Nucleophilic Substitution | Solid-Liquid acs.orgproquest.com |
| Chiral Phosphate Anion | Enol ethers, Selectfluor™ | Enantioselective Fluorocyclization | Biphasic illinois.eduresearchgate.net |
Green Chemistry Principles in the Synthesis of Fluorinated Phenols
The synthesis of fluorinated phenols and their derivatives can be made more sustainable by applying the principles of green chemistry. nih.gov These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Given that some fluorinated aromatic compounds can be persistent in the environment, adopting greener synthetic routes is of particular importance. researchgate.net
Key green chemistry principles relevant to the synthesis of fluorinated phenols include:
Waste Prevention: This principle prioritizes the prevention of waste over treatment or cleanup after it has been created. nih.gov In synthesis, this involves designing routes that minimize byproducts. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as certain addition reactions, are preferred over those that generate significant waste, like many substitution reactions. acs.org
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or made unnecessary wherever possible. skpharmteco.com When solvents are required, preference should be given to those with lower toxicity, reduced environmental impact, and minimal safety hazards. skpharmteco.com This involves considering the entire life cycle of the solvent. acs.org
Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided. nih.govacs.org Such steps increase reagent consumption and generate additional waste. nih.gov The use of highly specific catalysts, such as enzymes, can often eliminate the need for protecting groups. acs.org
Applying these principles to the synthesis of fluorinated phenols could involve developing one-pot or flow chemistry processes to reduce waste and improve efficiency. nih.gov The choice of fluorinating agent and catalyst is also critical. For example, moving away from hazardous reagents towards more benign alternatives is a core goal. Furthermore, optimizing solvent selection by choosing greener alternatives to common solvents like DMF or NMP can significantly reduce the environmental impact of the synthesis. skpharmteco.com The development of new chemical technologies is essential for providing cleaner and more efficient synthetic routes to partially fluorinated materials. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 2 2,2 Difluoroethoxy Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a compound such as 4-Fluoro-2-(2,2-difluoroethoxy)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is crucial for an unambiguous assignment of its complex structure.
Elucidation via ¹H, ¹³C, and ¹⁹F NMR (beyond basic identification)
A detailed analysis of the one-dimensional NMR spectra of 4-Fluoro-2-(2,2-difluoroethoxy)phenol would be expected to reveal distinct signals corresponding to each unique proton, carbon, and fluorine environment in the molecule.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring atoms. The aromatic region would likely show complex splitting patterns for the three protons on the phenyl ring due to coupling with each other and with the fluorine atom. The ethoxy side chain would exhibit a triplet for the -OCH₂- group, coupled to the adjacent CHF₂ group, and a triplet of doublets for the -CHF₂ proton due to coupling with both the two protons of the adjacent methylene group and the two fluorine atoms. The phenolic hydroxyl proton would appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and oxygen atoms. The carbon atoms in the aromatic ring would appear in the downfield region, with their specific shifts influenced by the positions of the fluoro and difluoroethoxy substituents. The carbon of the -OCH₂- group would be observed in the aliphatic region, while the carbon of the -CHF₂ group would show a characteristic triplet due to coupling with the two fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for this compound, as it contains three fluorine atoms in two different chemical environments. A signal corresponding to the single fluorine atom on the aromatic ring would be expected, with its chemical shift and coupling pattern providing information about its position relative to the other substituents. A second, more intense signal, likely a doublet of triplets, would correspond to the two fluorine atoms of the difluoroethoxy group, showing coupling to the adjacent proton and the methylene protons.
Interactive Data Table: Predicted NMR Data for 4-Fluoro-2-(2,2-difluoroethoxy)phenol
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
| Aromatic CH (ortho to OH) | 6.8 - 7.2 | 115 - 125 | - |
| Aromatic CH (meta to OH) | 6.8 - 7.2 | 115 - 125 | - |
| Aromatic CH (ortho to F) | 6.8 - 7.2 | 115 - 125 | - |
| Phenolic OH | 5.0 - 6.0 | - | - |
| -OCH₂- | 4.2 - 4.5 | 65 - 75 | - |
| -CHF₂ | 6.0 - 6.5 | 110 - 120 (t) | -120 to -130 (dt) |
| Aromatic C-F | - | 155 - 165 (d) | -110 to -120 |
| Aromatic C-OH | - | 145 - 155 | - |
| Aromatic C-O-CH₂ | - | 140 - 150 | - |
| Aromatic C-H | - | 115 - 125 | - |
| Aromatic C-H | - | 115 - 125 | - |
| Aromatic C-H | - | 115 - 125 | - |
Note: These are predicted values and may vary based on solvent and experimental conditions. (d) = doublet, (t) = triplet, (dt) = doublet of triplets.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively connect the signals observed in the one-dimensional spectra and establish the complete bonding network, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. sdsu.edu This would be instrumental in tracing the connectivity of the protons on the aromatic ring and confirming the coupling between the -OCH₂- and -CHF₂ protons of the side chain.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached. sdsu.edu This would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its corresponding proton(s) in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This powerful technique would be used to establish the long-range connectivity within the molecule, for instance, by showing correlations from the -OCH₂- protons to the aromatic carbon atom to which the ethoxy group is attached, and from the aromatic protons to neighboring carbon atoms, thus confirming the substitution pattern on the benzene ring.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Analysis
The IR spectrum of 4-Fluoro-2-(2,2-difluoroethoxy)phenol would be expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.orglibretexts.org The presence of the aromatic ring would give rise to C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the phenol (B47542) would likely appear in the 1200-1260 cm⁻¹ range. libretexts.org Strong absorptions corresponding to the C-F stretching vibrations of the aromatic fluorine and the difluoroethoxy group would be expected in the 1000-1300 cm⁻¹ region.
Interactive Data Table: Expected IR Absorption Bands for 4-Fluoro-2-(2,2-difluoroethoxy)phenol
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H stretch | 3200-3600 | Strong, Broad |
| Aromatic C-H stretch | 3000-3100 | Medium |
| Aromatic C=C stretch | 1450-1600 | Medium to Strong |
| Phenolic C-O stretch | 1200-1260 | Strong |
| C-F stretch (Aromatic) | 1150-1250 | Strong |
| C-F stretch (Aliphatic) | 1000-1100 | Strong |
| O-C-C stretch | 1050-1150 | Medium |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of 4-Fluoro-2-(2,2-difluoroethoxy)phenol would be expected to show strong signals for the aromatic ring breathing modes and the C-C backbone vibrations. The symmetric C-F stretching vibrations may also be more prominent in the Raman spectrum compared to the IR spectrum.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For 4-Fluoro-2-(2,2-difluoroethoxy)phenol (C₈H₇F₃O₂), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula.
Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a characteristic fragmentation pattern is obtained. Analysis of these fragment ions provides valuable structural information. For 4-Fluoro-2-(2,2-difluoroethoxy)phenol, common fragmentation pathways could include:
Loss of the difluoroethoxy side chain.
Cleavage of the C-O bond of the ether linkage.
Loss of small neutral molecules such as CO or HF.
Rearrangement reactions followed by fragmentation.
Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for 4-Fluoro-2-(2,2-difluoroethoxy)phenol
| Ion | Chemical Formula | Predicted Exact Mass |
| [M]⁺ | C₈H₇F₃O₂⁺ | 192.0398 |
| [M - CHF₂]⁺ | C₇H₆FO₂⁺ | 141.0352 |
| [M - OCH₂CHF₂]⁺ | C₆H₄F⁺ | 95.0301 |
| [M - CO]⁺ | C₇H₇F₃O⁺ | 164.0449 |
X-ray Diffraction and Neutron Diffraction for Solid-State Structure and Intermolecular Interactions
Following a comprehensive search of publicly available scientific literature and structural databases, no experimental X-ray diffraction or neutron diffraction data for 4-Fluoro-2-(2,2-difluoroethoxy)phenol could be located. Consequently, a detailed analysis of its solid-state structure, including crystal system, space group, unit cell dimensions, and atomic coordinates, cannot be provided at this time.
The determination of a molecule's three-dimensional structure in the solid state is definitively achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, which govern the material's bulk properties.
Neutron diffraction studies, while less common, offer complementary information, particularly in accurately locating hydrogen atoms, which is crucial for a complete understanding of hydrogen bonding networks.
Without experimental diffraction data, a definitive description of the solid-state architecture and intermolecular interactions of 4-Fluoro-2-(2,2-difluoroethoxy)phenol remains speculative and would require future experimental investigation. Computational modeling could offer theoretical predictions, but these would necessitate validation through empirical crystallographic studies.
Computational Chemistry and Theoretical Studies of 4 Fluoro 2 2,2 Difluoroethoxy Phenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties at the electronic level. Methods like Density Functional Theory (DFT) are frequently employed to balance computational cost with accuracy, making them suitable for studying molecules like substituted phenols. karazin.uasemanticscholar.org
Geometry Optimization and Electronic Structure Analysis
A crucial first step in any computational study is geometry optimization. This process involves calculating the molecule's lowest energy conformation, which corresponds to its most stable three-dimensional structure. By finding this energy minimum, key structural parameters such as bond lengths and bond angles are determined. These parameters are foundational for all subsequent calculations of molecular properties. semanticscholar.org
For a molecule like 4-Fluoro-2-(2,2-difluoroethoxy)phenol, geometry optimization would reveal the precise spatial arrangement of the phenyl ring, the hydroxyl group, and the fluoro- and difluoroethoxy substituents. This information is critical for understanding how the molecule's shape influences its physical and chemical behavior.
Illustrative Data: The following table presents the optimized geometrical parameters for the analogous compound 2,6-dichloro-4-fluoro phenol (B47542), calculated using DFT (B3LYP) and Hartree-Fock (HF) methods with a 6-311++G(d,p) basis set. This demonstrates the type of structural data obtained from geometry optimization. semanticscholar.org
| Parameter | Bond/Angle | DFT/B3LYP Value | HF Value |
|---|---|---|---|
| Bond Length (Å) | C-O | 1.359 | 1.344 |
| C-F | 1.353 | 1.332 | |
| O-H | 0.966 | 0.945 | |
| Bond Angle (°) | C-C-O | 121.9 | 122.1 |
| C-O-H | 109.2 | 112.1 |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. semanticscholar.org For 4-Fluoro-2-(2,2-difluoroethoxy)phenol, the electron-withdrawing nature of the fluorine atoms would be expected to influence the energies of these orbitals significantly.
Illustrative Data: The table below shows the calculated HOMO, LUMO, and energy gap values for 2,6-dichloro-4-fluoro phenol, providing an example of how FMO analysis quantifies reactivity. researchgate.net
| Parameter | DFT/B3LYP Value (eV) | HF Value (eV) |
|---|---|---|
| HOMO Energy | -6.914 | -8.712 |
| LUMO Energy | -1.742 | 1.123 |
| Energy Gap (ΔE) | 5.172 | 9.835 |
Intermolecular Interactions and Non-Covalent Bonding
The way molecules interact with each other governs their macroscopic properties, such as boiling point and solubility. Computational methods are invaluable for analyzing the non-covalent interactions, including hydrogen and halogen bonds, that dictate these behaviors.
Analysis of Hydrogen Bonding Networks
Hydrogen bonds are strong, highly directional intermolecular forces. In 4-Fluoro-2-(2,2-difluoroethoxy)phenol, the hydroxyl (-OH) group is a classic hydrogen bond donor. The oxygen atom of the hydroxyl group, the oxygen of the ethoxy group, and the fluorine atoms can all act as hydrogen bond acceptors. This allows the molecule to form complex intermolecular hydrogen bonding networks with itself and with solvent molecules, influencing its crystal structure and solution-phase behavior. nih.gov Computational analysis can map these networks and quantify their strength.
Halogen Bonding and Fluorine-Mediated Interactions
A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. While more commonly associated with heavier halogens like chlorine and bromine, fluorine can also participate in such interactions, particularly when bonded to an electron-withdrawing group. In 4-Fluoro-2-(2,2-difluoroethoxy)phenol, the multiple fluorine atoms create opportunities for various fluorine-mediated interactions, which can play a significant role in molecular recognition and crystal packing. nih.gov
Electrostatic Potential Surface (EPS) Analysis
The Electrostatic Potential Surface (EPS), or Molecular Electrostatic Potential (MEP) map, is a visual tool used to understand a molecule's charge distribution. It maps the electrostatic potential onto the electron density surface, revealing electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net
Negative Regions (Red/Yellow): These areas are prone to electrophilic attack and are typically found around electronegative atoms like oxygen and fluorine. For 4-Fluoro-2-(2,2-difluoroethoxy)phenol, the highest negative potential would be expected around the phenolic oxygen and the fluorine atoms. researchgate.net
Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. The most positive potential is typically located on the hydrogen atom of the hydroxyl group. researchgate.net
The EPS map is a powerful predictor of how a molecule will interact with other molecules, highlighting the sites most likely to be involved in hydrogen bonding and other non-covalent interactions. researchgate.net
Reaction Pathway Modeling and Transition State Calculations
Reaction pathway modeling is a important area of computational chemistry that allows for the exploration of potential chemical transformations. By mapping the potential energy surface of a reaction, researchers can identify the most likely routes from reactants to products, including the high-energy transition states that must be overcome. For 4-Fluoro-2-(2,2-difluoroethoxy)phenol, these methods can be used to predict its reactivity in various chemical environments, such as during electrophilic aromatic substitution.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for studying the electronic structure of molecules and calculating their properties. nih.govimist.ma DFT calculations can be employed to determine the geometries and energies of reactants, products, and transition states for proposed reaction mechanisms. For instance, in an electrophilic aromatic substitution reaction, DFT can be used to model the formation of the sigma-complex intermediate and to calculate the activation energy barrier for the reaction. nih.gov The calculated activation energies for substitution at different positions on the aromatic ring can help predict the regioselectivity of the reaction. figshare.com
Transition state theory is a fundamental concept in chemical kinetics that relates the rate of a reaction to the properties of the transition state. fiveable.me By calculating the free energy of the transition state, it is possible to estimate the reaction rate constant. For complex molecules like 4-Fluoro-2-(2,2-difluoroethoxy)phenol, locating the transition state structure on the potential energy surface is a critical step in understanding its reactivity. fiveable.me Computational methods can provide detailed information about the geometry and electronic properties of the transition state, which is often not possible to obtain through experimental means alone. The stability of aromatic transition states is a key factor in determining the feasibility of pericyclic reactions. yale.eduyoutube.com
Below is a hypothetical data table illustrating the kind of results that could be obtained from DFT calculations on the electrophilic nitration of 4-Fluoro-2-(2,2-difluoroethoxy)phenol. The activation energies (ΔG‡) would be calculated for the addition of a nitronium ion (NO₂⁺) to the different available positions on the aromatic ring.
| Substitution Position | Relative Activation Free Energy (kcal/mol) | Predicted Major Product |
|---|---|---|
| C3 | 22.5 | Minor |
| C5 | 18.2 | Major |
| C6 | 20.8 | Minor |
This table is for illustrative purposes and does not represent real experimental data.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. acs.org For a molecule with a flexible side chain like 4-Fluoro-2-(2,2-difluoroethoxy)phenol, MD simulations can provide valuable insights into its conformational preferences and the influence of the surrounding environment. nih.gov
The solvent environment can have a significant impact on the behavior of a solute molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. aip.org For 4-Fluoro-2-(2,2-difluoroethoxy)phenol, MD simulations in different solvents (e.g., water, ethanol, chloroform) could reveal how the solvent affects its conformational equilibrium and its hydrogen bonding capabilities. acs.org The calculation of solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, is another important application of these simulations. tandfonline.comnih.gov This information is critical for predicting the molecule's solubility and partitioning behavior.
The following interactive data tables present hypothetical results from a molecular dynamics study of 4-Fluoro-2-(2,2-difluoroethoxy)phenol. Table 2 shows the predicted populations of different conformers based on the dihedral angle of the C-C-O-C bond of the ethoxy group. Table 3 illustrates the calculated solvation free energies in various solvents.
| Conformer (Dihedral Angle Range) | Population (%) in Water | Population (%) in Chloroform |
|---|---|---|
| gauche (-60° ± 30°) | 35 | 45 |
| anti (180° ± 30°) | 60 | 50 |
| gauche' (+60° ± 30°) | 5 | 5 |
This table is for illustrative purposes and does not represent real experimental data.
| Solvent | Calculated ΔGsolv (kcal/mol) |
|---|---|
| Water | -8.5 |
| Ethanol | -7.2 |
| Chloroform | -4.1 |
This table is for illustrative purposes and does not represent real experimental data.
Utility in Complex Organic Synthesis and Material Science Architectures
Role as a Versatile Synthetic Intermediate
The multifaceted reactivity of 4-Fluoro-2-(2,2-difluoroethoxy)phenol makes it a valuable intermediate in the synthesis of a diverse array of more complex molecules. The phenolic hydroxyl group can be readily derivatized, while the fluorinated aromatic ring can participate in various coupling and substitution reactions.
Precursor for Advanced Fluorinated Phenols and Anilines
4-Fluoro-2-(2,2-difluoroethoxy)phenol serves as a potential precursor for a range of advanced fluorinated phenols and anilines, which are themselves important intermediates in the pharmaceutical and agrochemical industries. wikipedia.org
Synthesis of Fluorinated Anilines: The conversion of phenols to anilines is a well-established synthetic transformation that can be adapted for fluorinated systems. A common strategy involves a multi-step sequence:
Protection of the Hydroxyl Group: The phenolic hydroxyl group is typically protected, for example, as a methyl or benzyl ether, to prevent unwanted side reactions in subsequent steps.
Nitration: The protected phenol (B47542) can undergo electrophilic nitration to introduce a nitro group onto the aromatic ring. The position of nitration will be directed by the existing substituents.
Reduction of the Nitro Group: The nitro group is then reduced to an amino group, commonly through catalytic hydrogenation (e.g., using a palladium catalyst) or with reducing agents like tin(II) chloride. google.com
Deprotection: Finally, the protecting group on the hydroxyl function is removed to yield the corresponding aminophenol, or it can be retained to produce a fluorinated aniline (B41778) derivative.
This synthetic route, when applied to 4-Fluoro-2-(2,2-difluoroethoxy)phenol, would provide access to novel fluorinated anilines and aminophenols for further synthetic applications.
Building Block for Heterocyclic Compounds
Heterocyclic compounds are integral to medicinal chemistry and materials science. mdpi.commdpi.com Substituted phenols are key starting materials for the synthesis of various oxygen-containing heterocycles, such as benzofurans and dibenzofurans. nih.govresearchgate.netrsc.orgnih.govacs.orgrsc.orgresearchgate.netnih.govresearchgate.net
Benzofuran Synthesis: A variety of methods have been developed for the synthesis of benzofurans from phenols. For instance, the reaction of phenols with α-haloketones, promoted by a Lewis acid like titanium tetrachloride, can lead to the regioselective formation of 2-substituted benzofurans through a one-step Friedel-Crafts-like alkylation and intramolecular cyclodehydration. nih.gov Another approach involves the palladium-catalyzed reaction of phenols with alkynes. acs.org The presence of the fluoro and difluoroethoxy groups on the phenolic starting material would lead to the formation of highly substituted and functionalized benzofurans with unique electronic and physical properties.
Dibenzofuran Synthesis: Dibenzofurans can also be constructed from phenolic precursors. These methods often involve the coupling of a phenol with another aromatic ring system, followed by an intramolecular cyclization to form the furan ring. rsc.org The specific substitution pattern of 4-Fluoro-2-(2,2-difluoroethoxy)phenol would influence the regioselectivity of these reactions and the properties of the resulting dibenzofuran products.
Contributions to Fluorinated Polymer Design and Synthesis
Fluorinated polymers are a class of high-performance materials known for their exceptional thermal stability, chemical resistance, and unique surface properties. researchgate.netnih.govmdpi.com The incorporation of monomers like 4-Fluoro-2-(2,2-difluoroethoxy)phenol into polymer chains can lead to the development of specialty fluoropolymers with tailored characteristics.
Monomer for Specialty Fluoropolymers
The phenolic hydroxyl group and the fluorine atom on the aromatic ring of 4-Fluoro-2-(2,2-difluoroethoxy)phenol make it a suitable monomer for the synthesis of fluorinated poly(aryl ether)s and related polymers via nucleophilic aromatic substitution polymerization.
Poly(aryl ether) Synthesis: In this type of polymerization, a bisphenol is reacted with an activated dihaloaromatic compound in the presence of a base. Alternatively, a self-polymerization of a fluorinated phenol can be achieved. The fluorine atom on the ring of 4-Fluoro-2-(2,2-difluoroethoxy)phenol can be displaced by a phenoxide nucleophile under appropriate conditions, leading to the formation of an ether linkage. The resulting fluorinated poly(aryl ether)s are expected to exhibit high thermal stability, good mechanical properties, and low dielectric constants, making them suitable for applications in microelectronics and high-frequency communication. rsc.orgbit.edu.cn
Potential Properties of Polymers Derived from 4-Fluoro-2-(2,2-difluoroethoxy)phenol
| Polymer Type | Potential Properties | Potential Applications |
| Poly(aryl ether)s | High thermal stability, chemical resistance, low dielectric constant, hydrophobicity. | Microelectronics, aerospace components, high-performance coatings. |
| Polyurethanes | Enhanced mechanical strength, self-healing capabilities, low surface energy. azom.com | Advanced elastomers, anti-fouling coatings, flexible electronics. azom.com |
Modification of Surface Properties of Materials
The surface properties of materials, such as wettability, adhesion, and biocompatibility, can be tailored through chemical modification. Fluorinated compounds are often used for surface modification to create hydrophobic and oleophobic surfaces. nih.govmdpi.commdpi.comresearchgate.net
Surface Grafting: 4-Fluoro-2-(2,2-difluoroethoxy)phenol could potentially be used to modify the surface of various polymers. For instance, it could be grafted onto polymer surfaces that have been pre-treated to introduce reactive sites. This would impart a fluorinated character to the surface, leading to increased hydrophobicity and reduced surface energy. Such modifications are valuable for creating anti-fouling surfaces, improving lubricity, and enhancing the chemical resistance of materials. mdpi.com
Development of Liquid Crystalline Materials
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies. The incorporation of fluorine atoms into liquid crystal molecules is a common strategy to tune their physical properties, such as dielectric anisotropy, viscosity, and mesophase behavior. nih.govbohrium.combeilstein-journals.orgnih.gov
The structure of 4-Fluoro-2-(2,2-difluoroethoxy)phenol contains moieties that are of interest in the design of liquid crystalline materials. The fluorinated phenyl ring and the difluoroethoxy group can impart a significant dipole moment to a molecule, which is crucial for achieving the desired dielectric properties in liquid crystal mixtures. biointerfaceresearch.com While 4-Fluoro-2-(2,2-difluoroethoxy)phenol itself is not a liquid crystal, it can be used as a key building block in the synthesis of more complex mesogenic molecules. For example, the phenolic hydroxyl group can be esterified with various carboxylic acids to create ester-linked liquid crystals. The presence and orientation of the fluorine atoms and the difluoroethoxy group in the final molecule would play a critical role in determining its liquid crystalline properties and its suitability for specific display applications. nih.govbeilstein-journals.orgbohrium.comrsc.org
The strategic placement of fluorine atoms in organic molecules is a widely recognized strategy for modulating their chemical and physical properties. In the context of 4-Fluoro-2-(2,2-difluoroethoxy)phenol, the combination of a fluoro-substituted aromatic ring and a difluoroethoxy side chain presents a unique scaffold for various applications.
Advanced Chemical Reagents and Catalysts Development
Currently, there is a notable absence of specific research detailing the direct application of 4-Fluoro-2-(2,2-difluoroethoxy)phenol in the development of advanced chemical reagents and catalysts. However, the broader class of fluorinated phenols serves as precursors in the synthesis of specialized ligands and catalysts. The electron-withdrawing nature of the fluorine atoms in 4-Fluoro-2-(2,2-difluoroethoxy)phenol can influence the acidity of the phenolic proton and the electron density of the aromatic ring, which are key parameters in the design of catalysts and reagents.
The synthesis of structurally similar compounds, such as 2-(2,2,2-trifluoroethoxy)phenol, has been documented in patent literature, often highlighting their role as intermediates in the preparation of agrochemicals and pharmaceuticals. For instance, the synthesis of such compounds can involve the etherification of a corresponding phenol with a fluoroalkylating agent. This suggests a potential synthetic pathway to 4-Fluoro-2-(2,2-difluoroethoxy)phenol and its subsequent use as an intermediate.
While concrete examples are not available, it is plausible that 4-Fluoro-2-(2,2-difluoroethoxy)phenol could be explored in the following areas:
As a building block for agrochemicals: The presence of both a fluorinated phenyl ring and a difluoroethoxy group could lead to the development of new herbicides, fungicides, or insecticides with enhanced efficacy and metabolic stability.
In medicinal chemistry: This compound could serve as a starting material for the synthesis of novel drug candidates, where the fluorine atoms can improve pharmacokinetic properties.
In material science: Incorporation of this phenol into polymer backbones could enhance thermal stability, chemical resistance, and dielectric properties, making the resulting materials suitable for specialized applications.
Further research is necessary to fully elucidate the potential of 4-Fluoro-2-(2,2-difluoroethoxy)phenol in these and other areas of chemical science. The development of efficient synthetic routes to this compound will be a critical first step in enabling such investigations.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of fluorinated organic compounds often involves harsh reagents and multi-step procedures. Future research could focus on developing greener and more efficient synthetic pathways to 4-Fluoro-2-(2,2-difluoroethoxy)phenol.
Key Research Areas:
Late-Stage Fluorination: Investigating the direct fluorination of a pre-functionalized phenol (B47542) would be a significant advancement. This could involve the use of modern electrophilic fluorinating agents.
Catalytic Difluoroethoxylation: The development of catalytic methods, perhaps using transition metals, for the introduction of the -OCHF₂ group onto the phenolic precursor would be a more atom-economical approach compared to traditional Williamson ether syntheses that may require stoichiometric bases.
Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety for exothermic fluorination reactions, and allow for easier scalability.
Bio-catalysis: Exploring enzymatic pathways for the synthesis of fluorinated phenols could provide a highly selective and environmentally benign alternative to classical chemical methods.
A comparative table of potential synthetic strategies is presented below:
| Synthesis Strategy | Potential Advantages | Potential Challenges |
| Late-Stage Fluorination | Access to diverse analogues | Regioselectivity, harsh reagents |
| Catalytic Difluoroethoxylation | Atom economy, milder conditions | Catalyst development and cost |
| Flow Chemistry | Enhanced safety, scalability | Initial setup cost, potential for clogging |
| Bio-catalysis | High selectivity, green | Enzyme stability and availability |
Exploration of Novel Reactivity Patterns and Transformations
The interplay between the hydroxyl group, the fluorine atom on the aromatic ring, and the difluoroethoxy group is expected to result in unique reactivity.
Potential Areas of Investigation:
Derivatization of the Phenolic Hydroxyl Group: Exploring reactions such as etherification, esterification, and phosphorylation to create a library of new compounds with potentially valuable properties.
Electrophilic Aromatic Substitution: Studying how the existing substituents direct incoming electrophiles to further functionalize the aromatic ring. The fluorine and difluoroethoxy groups will have competing directing effects, leading to interesting regiochemical outcomes.
Nucleophilic Aromatic Substitution: Investigating the displacement of the fluorine atom by various nucleophiles, which could be a viable pathway for further diversification of the molecular structure.
Oxidative Coupling Reactions: Phenols are known to undergo oxidative coupling. Studying the behavior of 4-Fluoro-2-(2,2-difluoroethoxy)phenol under oxidative conditions could lead to the synthesis of novel polymers or dimeric structures.
Advanced Characterization Techniques for Dynamic Studies
To fully understand the behavior of 4-Fluoro-2-(2,2-difluoroethoxy)phenol, advanced characterization techniques will be indispensable.
Suggested Techniques:
Variable Temperature NMR Spectroscopy: To study conformational dynamics and potential intramolecular hydrogen bonding between the phenolic proton and the ether oxygen or the fluorine atoms.
2D NMR Spectroscopy (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals, which is crucial for structural confirmation of its reaction products.
X-ray Crystallography: To determine the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
Computational Modeling (DFT): To complement experimental data by predicting spectroscopic properties, reaction mechanisms, and electronic structure.
A summary of characterization techniques and their potential insights is provided in the table below:
| Technique | Information Gained |
| Variable Temperature NMR | Conformational dynamics, hydrogen bonding |
| 2D NMR Spectroscopy | Unambiguous structural assignment |
| X-ray Crystallography | Solid-state structure, intermolecular interactions |
| Computational Modeling | Electronic properties, reaction pathways |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These tools can be leveraged to accelerate the discovery and optimization of properties and reactions related to 4-Fluoro-2-(2,2-difluoroethoxy)phenol.
Future Research Applications:
Property Prediction: Training ML models on datasets of known fluorinated compounds to predict physical, chemical, and biological properties of 4-Fluoro-2-(2,2-difluoroethoxy)phenol and its derivatives.
Reaction Outcome Prediction: Using AI to predict the products and yields of unknown reactions involving this compound, which would guide experimental design and reduce the number of trial-and-error experiments.
De Novo Design: Employing generative models to design new molecules based on the 4-Fluoro-2-(2,2-difluoroethoxy)phenol scaffold with desired properties for specific applications.
Role in Emerging Technologies Beyond Conventional Applications
The unique properties imparted by the fluorine atoms suggest that 4-Fluoro-2-(2,2-difluoroethoxy)phenol could find applications in various cutting-edge technologies.
Potential High-Impact Applications:
Advanced Materials: As a monomer or additive in the synthesis of fluorinated polymers with enhanced thermal stability, chemical resistance, and specific optical properties.
Agrochemicals and Pharmaceuticals: The fluorinated phenol motif is present in many bioactive molecules. This compound could serve as a valuable building block for the synthesis of new pesticides, herbicides, or drug candidates.
Organic Electronics: Fluorinated materials are increasingly used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could make it a candidate for investigation in these fields.
Battery Electrolytes: The presence of a difluoroethoxy group might suggest potential use as a component in non-aqueous electrolyte solutions for secondary batteries, similar to how 1,2-bis(2,2-difluoroethoxy)-ethane is used. msesupplies.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Fluoro-2-(2,2-difluoroethoxy)phenol?
- Methodology : The compound can be synthesized via nucleophilic substitution of a phenolic hydroxyl group with 2,2-difluoroethyl halides. A typical procedure involves reacting 4-fluoro-2-hydroxyphenol with 2-chloro-2,2-difluoroethyl reagents (e.g., sodium 2-chloro-2,2-difluoroacetate) in polar aprotic solvents like DMF or DMSO, using cesium carbonate as a base. Gas evolution (e.g., CO₂) during the reaction necessitates an oil bubbler or gas trap .
- Key Considerations : Optimize reaction time and temperature (typically 60–80°C) to minimize side reactions. Monitor progress via TLC or HPLC.
Q. How should researchers characterize the purity and structure of 4-Fluoro-2-(2,2-difluoroethoxy)phenol?
- Analytical Methods :
- NMR Spectroscopy : Use and NMR to confirm substitution patterns and fluorine coupling. For example, the difluoroethoxy group shows distinct splitting patterns in NMR .
- Mass Spectrometry (LC-MS/HRMS) : Verify molecular ion peaks and fragmentation patterns.
- HPLC-PDA : Assess purity (>95% recommended) using reverse-phase columns (C18) with UV detection at 270 nm .
Q. What are the critical storage conditions for this compound?
- Guidelines : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation. Desiccate to avoid moisture absorption, which can degrade the difluoroethoxy group .
Advanced Research Questions
Q. How can conflicting spectroscopic data for fluorinated phenolic compounds be resolved?
- Case Study : If NMR signals overlap or coupling constants deviate from expected values:
- Solution 1 : Use 2D NMR (e.g., - HMBC) to correlate fluorine with adjacent protons.
- Solution 2 : Compare with computational predictions (DFT calculations) for chemical shifts .
Q. What experimental precautions are necessary for handling fluorinated phenolic compounds?
- Risk Mitigation :
- Hazard Analysis : Follow protocols from Prudent Practices in the Laboratory (National Academies Press) for handling reactive fluorinated intermediates. Prioritize fume hood use due to potential release of HF during decomposition .
- Waste Management : Neutralize acidic byproducts with calcium carbonate before disposal. Separate halogenated waste for specialized treatment .
Q. How can reaction yields be improved in difluoroethylation of phenolic substrates?
- Optimization Strategies :
- Base Selection : Replace Cs₂CO₃ with K₂CO₃ for cost efficiency, but expect longer reaction times.
- Solvent Effects : Test ionic liquids (e.g., [BMIM][BF₄]) to enhance nucleophilicity of the phenolic oxygen.
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
